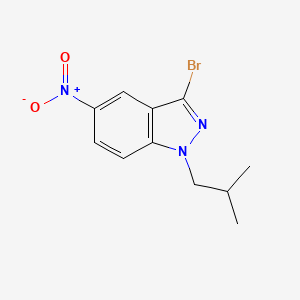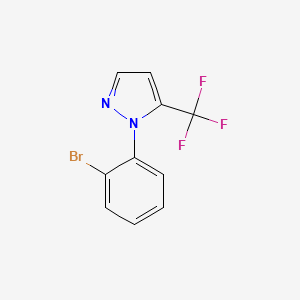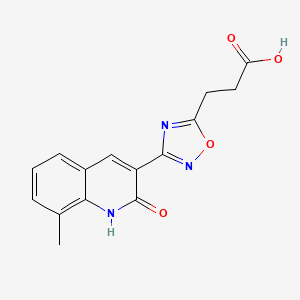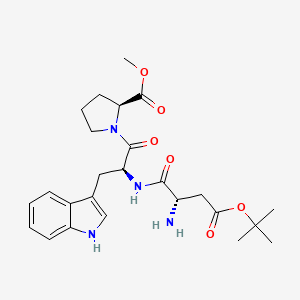
3-Bromo-1-isobutyl-5-nitro-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-isobutyl-5-nitro-1H-indazole: is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, characterized by the presence of bromine, isobutyl, and nitro groups, has unique properties that make it valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-isobutyl-5-nitro-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-1H-indazole and isobutyl bromide.
Nitration: The nitration of 3-bromo-1H-indazole is carried out using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the 5-position of the indazole ring.
Alkylation: The alkylation of the nitrated compound is performed using isobutyl bromide in the presence of a base such as potassium carbonate. This step introduces the isobutyl group at the 1-position of the indazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include:
Batch Reactors: Used for controlled nitration and alkylation reactions.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-Bromo-1-isobutyl-5-nitro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isobutyl group, to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 3-azido-1-isobutyl-5-nitro-1H-indazole.
Reduction: Formation of 3-bromo-1-isobutyl-5-amino-1H-indazole.
Oxidation: Formation of this compound-2-carboxylic acid.
科学研究应用
3-Bromo-1-isobutyl-5-nitro-1H-indazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological Studies: Employed in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
作用机制
The mechanism of action of 3-Bromo-1-isobutyl-5-nitro-1H-indazole involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to altered biochemical pathways.
Modulate Receptors: Interact with cellular receptors, affecting signal transduction and cellular responses.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
相似化合物的比较
Similar Compounds
3-Bromo-5-nitro-1H-indazole: Lacks the isobutyl group, making it less hydrophobic and potentially altering its biological activity.
1-Isobutyl-5-nitro-1H-indazole: Lacks the bromine atom, which may affect its reactivity and interactions with biological targets.
3-Bromo-1-methyl-5-nitro-1H-indazole: Contains a methyl group instead of an isobutyl group, influencing its steric and electronic properties.
Uniqueness
3-Bromo-1-isobutyl-5-nitro-1H-indazole is unique due to the combination of bromine, isobutyl, and nitro groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it valuable in various research fields.
属性
分子式 |
C11H12BrN3O2 |
|---|---|
分子量 |
298.14 g/mol |
IUPAC 名称 |
3-bromo-1-(2-methylpropyl)-5-nitroindazole |
InChI |
InChI=1S/C11H12BrN3O2/c1-7(2)6-14-10-4-3-8(15(16)17)5-9(10)11(12)13-14/h3-5,7H,6H2,1-2H3 |
InChI 键 |
AADIASASGINWDR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)-](/img/structure/B11833824.png)
![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11833837.png)

![5-(Naphthalen-1-yl)[1,1'-biphenyl]-3-amine](/img/structure/B11833864.png)

![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11833873.png)






![1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester](/img/structure/B11833919.png)

